
Methyl 4-hydroxy-1-(hydroxymethyl)-7-phenoxyisoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-hydroxy-1-(hydroxymethyl)-7-phenoxyisoquinoline-3-carboxylate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. This particular compound is characterized by its unique structure, which includes a phenoxy group, a hydroxymethyl group, and a carboxylate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-1-(hydroxymethyl)-7-phenoxyisoquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline core, followed by the introduction of the hydroxymethyl and phenoxy groups. The final step involves esterification to form the carboxylate ester. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-hydroxy-1-(hydroxymethyl)-7-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-hydroxy-1-(hydroxymethyl)-7-phenoxyisoquinoline-3-carboxylic acid.
Reduction: Formation of 4-hydroxy-1-(hydroxymethyl)-7-phenoxyisoquinoline-3-methanol.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-hydroxy-1-(hydroxymethyl)-7-phenoxyisoquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-hydroxy-1-(hydroxymethyl)-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: Known for their antimicrobial and anticancer activities.
4-Hydroxy-1-methylquinolin-2(1H)-one: Used in the synthesis of various heterocyclic compounds.
4-Hydroxyamphetamine: A stimulant used in medical applications.
Uniqueness
Methyl 4-hydroxy-1-(hydroxymethyl)-7-phenoxyisoquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C18H15NO5 |
|---|---|
Peso molecular |
325.3 g/mol |
Nombre IUPAC |
methyl 4-hydroxy-1-(hydroxymethyl)-7-phenoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C18H15NO5/c1-23-18(22)16-17(21)13-8-7-12(9-14(13)15(10-20)19-16)24-11-5-3-2-4-6-11/h2-9,20-21H,10H2,1H3 |
Clave InChI |
WLWSGYVJLPBVIX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=N1)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


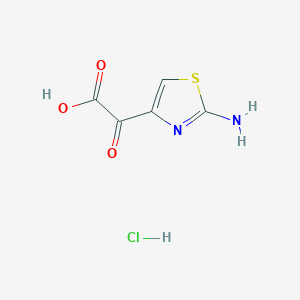
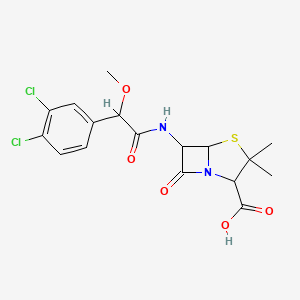
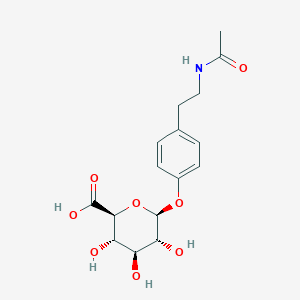
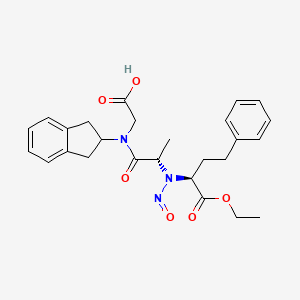
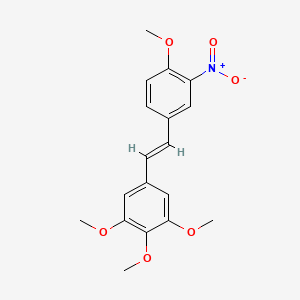
![[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B13850127.png)
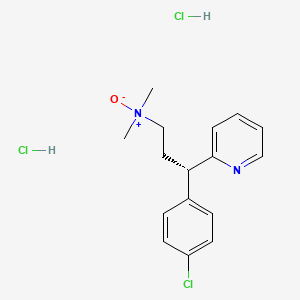
![5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13850142.png)
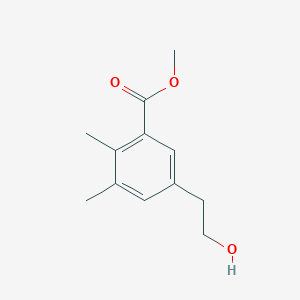

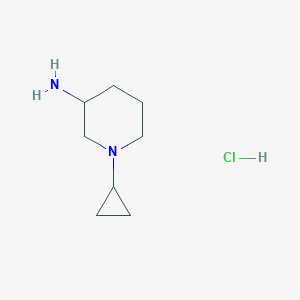
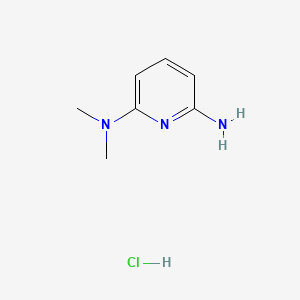
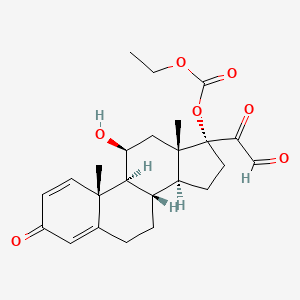
oxolan-2-one](/img/structure/B13850165.png)
